
3-Hydroxyibuprofen
Übersicht
Beschreibung
3-Hydroxyibuprofen is a metabolite of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is formed in the body through the hydroxylation of ibuprofen, primarily in the liver. It is characterized by the presence of a hydroxyl group attached to the third carbon of the ibuprofen molecule, which significantly influences its chemical properties and biological activities .
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry
3-Hydroxyibuprofen serves as a reference standard in analytical chemistry for studying ibuprofen metabolism and degradation products. Its quantification is essential for understanding the metabolic pathways of ibuprofen and its derivatives.
Pharmacokinetics and Pharmacodynamics
Research into the pharmacokinetics (how the body processes the drug) and pharmacodynamics (the effects of the drug on the body) of this compound contributes to a deeper understanding of ibuprofen's overall effects. Studies have demonstrated that this metabolite can influence the efficacy and safety profile of ibuprofen, especially in different populations such as those with varying genetic backgrounds or health conditions .
Investigations into the biological activities of this compound have revealed potential roles in modulating inflammatory responses. For instance, it may exhibit anti-inflammatory properties similar to its parent compound, which is critical in conditions like rheumatoid arthritis or other inflammatory disorders .
Pain Management
While ibuprofen is commonly used for pain relief, research suggests that its metabolites, including this compound, may also contribute to analgesic effects. Understanding these contributions can lead to more effective pain management strategies, particularly in patients who may not respond well to standard treatments .
Doping Control in Sports
This compound has been studied for its application in doping control within equestrian sports. A sensitive method using gas chromatography with tandem mass spectrometry has been developed to detect this metabolite in urine samples from horses, aiding in anti-doping efforts .
Safety Assessments
Research into the safety profile of this compound is crucial for evaluating the risks associated with ibuprofen use. Studies have indicated that chronic use or high doses of ibuprofen can lead to adverse effects on various organ systems, including cardiovascular and gastrointestinal systems. Understanding the role of its metabolites helps clarify these risks .
Metabolic Pathway Analysis
The metabolic pathways involving this compound are also significant for toxicological assessments. By elucidating how this metabolite interacts with enzymes such as Cytochrome P450 isoforms, researchers can better predict potential drug interactions and individual variability in drug metabolism.
Data Table: Summary of Applications
Application Area | Description | Key Findings/Notes |
---|---|---|
Analytical Chemistry | Reference standard for ibuprofen metabolism studies | Essential for understanding metabolic pathways |
Pharmacokinetics | Studies on how this compound affects drug efficacy | Influences safety profiles; varies by population |
Biological Activity | Investigated for anti-inflammatory properties | May enhance therapeutic effects in inflammatory conditions |
Pain Management | Potential contributions to analgesic effects | Important for developing effective pain relief strategies |
Doping Control | Detection in equestrian sports | Sensitive methods developed for urine analysis |
Toxicological Assessments | Evaluating safety risks associated with ibuprofen use | Chronic use linked to organ system toxicity; role of metabolites clarified |
Metabolic Pathway Analysis | Understanding interactions with metabolic enzymes | Critical for predicting drug interactions and individual variability |
Case Studies
- Pain Relief Efficacy : A study evaluated the analgesic efficacy of ibuprofen formulations, including its metabolites like this compound. Results indicated that patients experienced significant pain relief post-administration, suggesting that metabolites may play a role in overall analgesic effectiveness .
- Doping Control Investigation : In a case involving equestrian athletes, urine samples were analyzed post-ibuprofen administration to detect this compound levels. The findings supported the development of robust protocols for monitoring drug use in competitive sports .
Wirkmechanismus
Target of Action
3-Hydroxyibuprofen, a metabolite of ibuprofen, primarily targets the enzymes Cytochrome P450 2C9 (CYP2C9) , Cytochrome P450 2C19 (CYP2C19) , and Cytochrome P450 2C8 (CYP2C8) . These enzymes play a crucial role in drug metabolism and bioactivation .
Mode of Action
This compound is biosynthesized from ibuprofen through its interaction with the aforementioned enzymes . It suppresses the prostanoid synthesis in inflammatory cells via inhibition of the COX-2 isoform of the arachidonic acid COX . This results in the reduction of inflammation and pain, similar to the action of other non-steroidal anti-inflammatory drugs (NSAIDs) .
Biochemical Pathways
The primary biochemical pathway involved is the ibuprofen metabolism pathway . In this pathway, ibuprofen is metabolized to this compound by the action of CYP2C9, CYP2C19, and CYP2C8 . This compound can then be further converted into carboxy-ibuprofen .
Pharmacokinetics
It is known that cyp2c9 is the primary cyp isoform responsible for ibuprofen clearance, catalyzing the formation of this compound . This suggests that the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound may be similar to those of ibuprofen .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory and analgesic properties . By inhibiting COX-2, it reduces the production of prostanoids, which are mediators of inflammation and pain .
Biochemische Analyse
Biochemical Properties
3-Hydroxyibuprofen interacts with several enzymes, including cytochrome P450 2C9, cytochrome P450 2C19, and cytochrome P450 2C8 . These interactions are essential for the biosynthesis of this compound from ibuprofen .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a metabolite of ibuprofen. It has been found that this compound can inhibit the transport of ibuprofen in renal cell cultures .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various enzymes. For instance, it is biosynthesized from ibuprofen through its interaction with the enzymes cytochrome P450 2C9, cytochrome P450 2C19, and cytochrome P450 2C8 .
Temporal Effects in Laboratory Settings
It is known that CYP2C9 is the primary enzyme responsible for ibuprofen clearance, catalyzing the formation of this compound .
Metabolic Pathways
This compound is involved in the ibuprofen metabolism pathway . It can be biosynthesized from ibuprofen through its interaction with the enzymes cytochrome P450 2C9, cytochrome P450 2C19, and cytochrome P450 2C8 .
Transport and Distribution
This compound can inhibit the transport of ibuprofen in renal cell cultures . This suggests that it may have a role in the distribution of ibuprofen within cells and tissues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyibuprofen typically involves the hydroxylation of ibuprofen. This can be achieved through various chemical reactions, including:
Hydroxylation using Cytochrome P450 Enzymes: In biological systems, cytochrome P450 enzymes, particularly CYP2C9, play a crucial role in the hydroxylation of ibuprofen to form this compound.
Chemical Hydroxylation: In laboratory settings, chemical hydroxylation can be performed using reagents such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods: Industrial production of this compound is less common compared to its parent compound, ibuprofen. the process generally involves:
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxyibuprofen undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form carboxylic acids.
Reduction: The hydroxyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxyibuprofen: Another hydroxylated metabolite of ibuprofen, differing in the position of the hydroxyl group.
Carboxyibuprofen: An oxidized metabolite of ibuprofen with a carboxyl group.
Ibuprofen Glucuronide: A conjugated form of ibuprofen with glucuronic acid.
Comparison:
Uniqueness: 3-Hydroxyibuprofen is unique due to the specific position of the hydroxyl group, which influences its chemical reactivity and biological activity.
Biological Activity: The biological activities of these metabolites can vary, with this compound potentially having distinct effects on COX enzyme inhibition and prostaglandin synthesis.
Biologische Aktivität
3-Hydroxyibuprofen (3-OH-Ibu) is a significant metabolite of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). Understanding the biological activity of 3-OH-Ibu is crucial for elucidating its pharmacological effects and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic pathways, interactions with biological systems, and implications for clinical use.
Metabolism of Ibuprofen and Formation of this compound
Ibuprofen undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes. The formation of this compound is mediated mainly by CYP2C9, with contributions from CYP2C8 and CYP2C19 . The metabolic pathway can be summarized as follows:
- Ibuprofen → This compound (via CYP2C9)
- This compound → Carboxyibuprofen (further oxidation)
Table 1: Key Enzymes Involved in Ibuprofen Metabolism
Enzyme | Role in Metabolism |
---|---|
CYP2C9 | Major enzyme converting ibuprofen to 3-OH-Ibu |
CYP2C8 | Minor contributor to 3-OH-Ibu formation |
CYP2C19 | Also involved in the metabolism of ibuprofen |
Anti-inflammatory Properties
Research indicates that this compound retains anti-inflammatory properties, albeit at lower potency compared to its parent compound, ibuprofen. It has been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are critical in the inflammatory response.
- COX Inhibition : In vitro studies demonstrate that 3-OH-Ibu exhibits inhibitory effects on COX enzymes, although these effects are less pronounced than those of ibuprofen itself. For instance, while ibuprofen can inhibit COX-1 by approximately 98% at certain concentrations, 3-OH-Ibu shows significantly lower inhibition rates .
Interaction with Endocannabinoid System
This compound has also been studied for its interaction with the endocannabinoid system. It inhibits fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of anandamide (AEA), an endocannabinoid involved in pain modulation.
- FAAH Inhibition : The inhibition of FAAH by 3-OH-Ibu occurs in a pH-dependent manner, suggesting that its efficacy may increase in inflamed tissues where pH levels are lower . This mechanism could contribute to enhanced analgesic effects in inflammatory conditions.
Case Studies and Experimental Findings
Several studies have assessed the biological activity of this compound:
- Inhibition of COX Activity : A study measured the effects of various ibuprofen metabolites on COX activity. It was found that while 3-OH-Ibu did inhibit COX enzymes, it was significantly less effective than ibuprofen itself. For example:
- Endocannabinoid Interaction : Research indicated that locally administered ibuprofen synergizes with AEA in rat models, suggesting that metabolites like 3-OH-Ibu may enhance analgesic effects through endocannabinoid modulation .
Table 2: Summary of Biological Activities
Activity Type | Effectivity Level |
---|---|
COX Inhibition | Lower than ibuprofen |
FAAH Inhibition | pH-dependent; lower than ibuprofen |
Endocannabinoid Modulation | Potentially synergistic |
Pharmacokinetics and Clinical Implications
The pharmacokinetics of this compound indicate that it is a minor metabolite compared to carboxyibuprofen but still plays a role in the overall therapeutic effects of ibuprofen. Understanding its pharmacokinetic profile is essential for predicting drug interactions and therapeutic outcomes.
Gender-Specific Responses
Recent studies suggest gender-specific differences in the metabolism and effects of ibuprofen and its metabolites, including 3-OH-Ibu. Males and females may respond differently to treatment due to variations in metabolic enzyme expression .
Eigenschaften
IUPAC Name |
2-[4-(3-hydroxy-2-methylpropyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(8-14)7-11-3-5-12(6-4-11)10(2)13(15)16/h3-6,9-10,14H,7-8H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAIHLSDLUYLQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)C(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301344828 | |
Record name | 3-Hydroxyibuprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301344828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53949-54-5 | |
Record name | 2,4'-(2-Hydroxymethylpropyl)phenylpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053949545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxyibuprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301344828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(3-hydroxy-2-methylpropyl)phenyl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXYIBUPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C41B66XGBS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does 3-hydroxyibuprofen compare to its parent compound, ibuprofen, in terms of inhibiting endocannabinoid metabolism?
A1: While both ibuprofen and its metabolites demonstrate an ability to inhibit the endocannabinoid metabolizing enzymes cyclooxygenase-2 (COX-2) and fatty acid amide hydrolase (FAAH), this compound shows a weaker potency compared to ibuprofen in inhibiting COX-2-catalyzed oxygenation of 2-arachidonoylglycerol (2-AG) []. Although this suggests this compound retains some inhibitory properties, its lower potency implies a lesser contribution to the overall effects observed with ibuprofen in vivo.
Q2: Can you elaborate on the production of this compound for research purposes?
A2: this compound, a metabolite of ibuprofen, can be produced through biocatalytic means using specific cytochrome P450 enzymes []. For instance, CYP505A30, a self-sufficient cytochrome P450 derived from the fungus Thermothelomyces thermophila, has shown the capability to biooxidize ibuprofen into this compound along with 1-hydroxyibuprofen and 2-hydroxyibuprofen []. This method presents a potential avenue for the scalable production of this compound for further research and analysis.
Q3: What analytical techniques are employed in studying this compound?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool used to analyze the structure of this compound []. Additionally, gas chromatography coupled with mass spectrometry (GC-MS) is utilized for the identification and quantification of this compound in complex mixtures like urine samples []. These techniques allow researchers to characterize and study the properties of this ibuprofen metabolite.
Q4: Ibuprofen is known to be transported in renal cells. Is there evidence that this compound interacts with this transport system?
A4: Research indicates that this compound, along with 1-hydroxyibuprofen, can inhibit the transport of ibuprofen in dog renal MDCK I cells []. This suggests that these metabolites might compete with ibuprofen for the transporter, potentially affecting the intracellular concentrations and clearance of ibuprofen itself.
Q5: Are there any known instances of false-positive drug test results associated with this compound?
A5: While the provided research does not directly address this compound causing false-positive drug test results, it's worth noting that ibuprofen itself has been reported to cause such issues with certain phencyclidine (PCP) immunoassays []. Given the structural similarities between ibuprofen and its metabolites, further investigation might be warranted to ascertain if this compound could also lead to similar interferences in specific drug testing scenarios.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.